Thrombin Target Engagement: Comparative Ki Values of Atecegatran (AR-H067637) and Dabigatran
Atecegatran (AR-H067637) demonstrates potent and reversible inhibition of human alpha-thrombin, with a Ki value of 2-4 nM, placing it among the most potent small-molecule DTIs [1]. In comparison, dabigatran (BIBR 953), another reversible DTI approved for clinical use, has a reported Ki of 4.5 nM [2]. This quantitative difference in enzyme inhibition potency at the molecular level is a key differentiator when selecting a comparator for in vitro biochemical assays where small variations in target affinity can influence experimental outcomes.
| Evidence Dimension | Inhibition constant (Ki) for human alpha-thrombin |
|---|---|
| Target Compound Data | Ki = 2-4 nM |
| Comparator Or Baseline | Dabigatran (BIBR 953): Ki = 4.5 nM |
| Quantified Difference | Atecegatran's Ki range (2-4 nM) is lower, indicating a potentially higher affinity for the target than dabigatran (4.5 nM) in these respective assays. |
| Conditions | Biochemical assays using purified human alpha-thrombin. |
Why This Matters
This data enables precise selection of a DTI comparator for in vitro studies where a distinct Ki value is required to benchmark a novel compound or to study the differential effects of varying target affinities on downstream coagulation parameters.
- [1] Deinum J, et al. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637. Thromb Haemost. 2009 Jun;101(6):1051-9. View Source
- [2] Hauel NH, et al. Structure-based design of novel potent nonpeptide thrombin inhibitors. J Med Chem. 2002 Apr 25;45(9):1757-66. (Reporting Ki for Dabigatran/BIBR 953) View Source
